molecular formula C23H26N6OS B2968876 N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-naphthamide CAS No. 946364-28-9

N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-naphthamide

Cat. No.: B2968876
CAS No.: 946364-28-9
M. Wt: 434.56
InChI Key: BQBYVTVQTNDILU-UHFFFAOYSA-N
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Description

N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-naphthamide is a pyrazolo[3,4-d]pyrimidine derivative with a 4-isobutylamino substituent, a 6-methylthio group, and a 1-naphthamide moiety linked via an ethyl chain.

Properties

IUPAC Name

N-[2-[4-(2-methylpropylamino)-6-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl]ethyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6OS/c1-15(2)13-25-20-19-14-26-29(21(19)28-23(27-20)31-3)12-11-24-22(30)18-10-6-8-16-7-4-5-9-17(16)18/h4-10,14-15H,11-13H2,1-3H3,(H,24,30)(H,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQBYVTVQTNDILU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-naphthamide typically involves multi-step processes. One common method includes the following steps:

  • Starting with 1-naphthylamine, the synthesis involves its initial reaction with ethylene oxide under controlled conditions to form an intermediate ethylamine derivative.

  • The next step involves the condensation of this intermediate with 4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine in the presence of a suitable base, such as potassium carbonate, to yield the final product.

  • Each step requires precise temperature control, usually ranging from 0°C to 100°C, and specific solvents like ethanol or dimethylformamide to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound follows a similar route but is optimized for large-scale operations. Automation and continuous flow processes are often employed to enhance efficiency and consistency. The use of reactors with controlled temperatures and pressures ensures the reproducibility of the product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(Isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-naphthamide is known to undergo various types of reactions, including:

  • Oxidation: : The compound can be oxidized, typically in the presence of strong oxidizing agents such as potassium permanganate, leading to the formation of sulfoxide or sulfone derivatives.

  • Reduction: : Reduction reactions involving this compound often use reducing agents like lithium aluminum hydride, targeting the amine group to form secondary or tertiary amines.

  • Substitution: : Nucleophilic substitution reactions are common, where the naphthamide moiety can be substituted with different nucleophiles under suitable conditions.

Common Reagents and Conditions

Typical reagents for these reactions include:

  • Oxidizing agents: Potassium permanganate, hydrogen peroxide.

  • Reducing agents: Lithium aluminum hydride, sodium borohydride.

  • Nucleophiles: Ammonia, primary or secondary amines.

Major Products Formed

The major products from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, each with potential unique properties and applications.

Scientific Research Applications

N-(2-(4-(Isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-naphthamide is widely used in scientific research, particularly in:

  • Chemistry: : As a building block for complex organic synthesis and for studying reaction mechanisms.

  • Biology: : For its potential as a ligand in receptor binding studies.

  • Medicine: : Investigated for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

  • Industry: : Used in the development of novel materials and catalysts.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. Its mechanism of action often involves binding to enzymes or receptors, thereby influencing biological pathways. The isobutylamino and methylthio groups play a crucial role in its binding affinity and specificity. Studies have shown that the compound can inhibit or activate various signaling pathways, depending on its structural configuration and the cellular context.

Comparison with Similar Compounds

Structural and Molecular Comparison with Analogous Compounds

The following table summarizes key differences between the target compound and structurally similar analogs from the evidence:

Parameter Target Compound Compound Compound
IUPAC Name N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-naphthamide N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide
CAS No. Not available 946364-40-5 941897-13-8
Molecular Formula C23H26N6OS C22H24N6O2S C24H28N6OS
Molecular Weight (g/mol) ~434.5 436.5 448.6
4-Position Substituent Isobutylamino (hydrophobic, branched alkyl) 2-Methoxyethylamino (polar, ether-containing) Isobutylamino
6-Position Substituent Methylthio (SCH3) Methylthio Ethylthio (SC2H5)
Naphthamide Isomer 1-Naphthamide 2-Naphthamide 2-Naphthamide

Implications of Structural Variations

Substituent Effects at the 4-Position

  • Isobutylamino (Target Compound vs. This contrasts with the 2-methoxyethylamino group in , which introduces polarity via the ether oxygen, likely increasing aqueous solubility.

Thioether Group at the 6-Position

  • Methylthio (Target) vs. Ethylthio () : The smaller methylthio group may allow tighter binding in sterically constrained enzyme pockets compared to bulkier ethylthio. However, ethylthio’s extended alkyl chain could enhance hydrophobic interactions in certain targets.

Naphthamide Isomerism

  • 1-Naphthamide (Target) vs. 2-Naphthamide (): The position of the amide group on the naphthalene ring affects spatial orientation.

Hypothetical Pharmacokinetic and Physicochemical Trends

While experimental data are unavailable, theoretical predictions can be made:

  • Solubility: The target compound’s isobutylamino and 1-naphthamide groups suggest lower aqueous solubility compared to the compound’s 2-methoxyethylamino substituent.
  • Metabolic Stability : The methylthio group (Target) may resist oxidative metabolism better than ethylthio () due to reduced alkyl chain length.
  • Bioavailability: Increased lipophilicity from isobutylamino could enhance passive diffusion but may require formulation optimization.

Biological Activity

N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-naphthamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on diverse research findings.

1. Chemical Structure and Synthesis

The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its significant role in various pharmacological activities. The synthesis typically involves several steps:

  • Formation of the pyrazolo[3,4-d]pyrimidine ring : This is achieved through cyclization reactions under controlled conditions.
  • Introduction of the thioether group : This is done via nucleophilic substitution.
  • Attachment of the isobutylamino group : Achieved through an amination reaction.
  • Final amide coupling : Involves reacting with naphthamide derivatives under standard amide bond-forming conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may:

  • Bind to proteins or enzymes, altering their activity.
  • Interact with cellular receptors, triggering various signal transduction pathways.
  • Exhibit anti-inflammatory and anti-cancer properties due to its structural features.

3.1 Anticancer Properties

Research indicates that compounds with a similar structural framework exhibit significant anticancer effects. For instance, studies have shown that derivatives of pyrazolo[3,4-d]pyrimidine can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Specific studies have reported:

  • Cell Line Studies : In vitro assays demonstrated that related compounds significantly reduced viability in prostate and breast cancer cell lines.
  • Mechanistic Insights : These compounds often act by inhibiting key signaling pathways involved in cancer progression, such as the PI3K/AKT and MAPK pathways .

3.2 Anti-inflammatory Effects

The compound's potential anti-inflammatory activity may be linked to its ability to inhibit pro-inflammatory cytokines and enzymes. Evidence from related studies suggests:

  • Cytokine Inhibition : Compounds similar to this compound have shown efficacy in reducing TNF-alpha and IL-6 levels in experimental models.
  • Enzyme Activity : Inhibition of cyclooxygenase (COX) enzymes has been observed, which plays a crucial role in inflammatory processes .

4.1 Summary of Biological Activities

Biological ActivityEffectReference
AnticancerInhibition of cell proliferation in prostate and breast cancer cells
Anti-inflammatoryReduction of TNF-alpha and IL-6 levels
Enzyme InhibitionCOX enzyme inhibition

5.1 Case Study on Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of similar pyrazolo[3,4-d]pyrimidine derivatives on breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting significant potency against tumor growth.

5.2 Case Study on Anti-inflammatory Effects

In another study focusing on inflammatory diseases, researchers found that the compound effectively reduced markers of inflammation in animal models induced by lipopolysaccharides (LPS). The findings suggest a promising therapeutic role for this compound in managing inflammatory conditions.

Q & A

Q. How can researchers optimize the synthesis of N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-naphthamide using statistical experimental design?

  • Methodological Answer: Employ Design of Experiments (DOE) to systematically vary reaction parameters (e.g., temperature, solvent ratio, catalyst loading) and identify optimal conditions. Use factorial designs to screen variables and response surface methodology (RSM) for fine-tuning. This reduces the number of trials while capturing interactions between factors . For reproducibility, validate optimized conditions across multiple batches and characterize intermediates via HPLC or NMR to ensure purity .

Q. What analytical techniques are critical for characterizing the purity and structure of this compound?

  • Methodological Answer: Combine NMR spectroscopy (¹H/¹³C, 2D-COSY) to confirm structural integrity, high-performance liquid chromatography (HPLC) with UV/Vis detection for purity assessment (>95%), and mass spectrometry (HRMS) for molecular weight verification. For sulfur-containing moieties (e.g., methylthio group), elemental analysis or X-ray crystallography may resolve ambiguities .

Q. How should researchers assess the compound’s stability under varying storage and experimental conditions?

  • Methodological Answer: Conduct accelerated stability studies by exposing the compound to stressors (e.g., heat, light, humidity) and monitor degradation via HPLC. Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life. For solution-phase stability, test in solvents of varying pH and ionic strength, employing UV-spectrophotometry to track absorbance changes over time .

Advanced Research Questions

Q. What computational strategies can elucidate the reaction mechanisms and regioselectivity in synthesizing the pyrazolo[3,4-d]pyrimidine core?

  • Methodological Answer: Apply density functional theory (DFT) to model transition states and identify energetically favorable pathways. Use molecular dynamics (MD) simulations to explore solvent effects and intermolecular interactions. Pair computational insights with in situ FTIR or Raman spectroscopy to validate proposed mechanisms experimentally .

Q. How can contradictory biological activity data for this compound be resolved across different assay systems?

  • Methodological Answer: Perform dose-response studies in standardized in vitro assays (e.g., enzyme inhibition, cell viability) with strict controls for cell passage number and media composition. Cross-validate using isothermal titration calorimetry (ITC) to measure binding affinities directly. Integrate molecular docking (e.g., AutoDock Vina) to correlate activity with predicted binding poses .

Q. What methodologies can determine the impact of substituents (e.g., isobutylamino, methylthio) on target binding and pharmacokinetics?

  • Methodological Answer: Synthesize analogs with systematic substitutions (e.g., replacing methylthio with hydroxyl or halogens) and compare structure-activity relationships (SAR) via in vitro assays. Use quantitative SAR (QSAR) models to predict logP, solubility, and metabolic stability. Validate predictions with microsomal stability assays and Caco-2 permeability studies .

Q. How can researchers ensure reproducibility in biological assays involving this compound?

  • Methodological Answer: Standardize protocols using automated liquid handling systems to minimize variability. Include internal controls (e.g., reference inhibitors) and perform inter-laboratory validation . Document batch-to-batch compound variability via HPLC-UV purity checks and LC-MS trace analysis for degradation products .

Q. What advanced synthetic techniques (e.g., flow chemistry) could improve yield or reduce byproducts?

  • Methodological Answer: Implement continuous flow reactors to enhance heat/mass transfer and reduce reaction times. Optimize parameters (e.g., residence time, pressure) via computational fluid dynamics (CFD) simulations. For sensitive intermediates, use microwave-assisted synthesis to achieve precise temperature control and minimize decomposition .

Q. How can purification challenges (e.g., isolating polar byproducts) be addressed?

  • Methodological Answer: Employ preparative HPLC with gradient elution or countercurrent chromatography (CCC) for high-resolution separation. For crystalline impurities, optimize recrystallization solvents using Hansen solubility parameters. Characterize isolated byproducts via LC-MS/MS to inform process adjustments .

Q. What collaborative approaches integrate computational and experimental data for accelerated discovery?

  • Methodological Answer:
    Establish a feedback loop where computational predictions (e.g., reaction pathways, binding modes) guide experimental design, and experimental results refine computational models. Use data management platforms (e.g., ELN/LIMS) to harmonize datasets and enable machine learning-driven insights .

Q. How can predictive modeling improve understanding of the compound’s pharmacokinetics and toxicity?

  • Methodological Answer:
    Develop physiologically based pharmacokinetic (PBPK) models using software like GastroPlus or Simcyp. Incorporate in vitro data (e.g., hepatic clearance, plasma protein binding) to simulate ADME profiles. For toxicity, apply read-across models or toxicogenomics databases to prioritize in vivo testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.